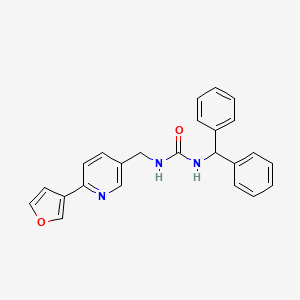

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-benzhydryl-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c28-24(26-16-18-11-12-22(25-15-18)21-13-14-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-15,17,23H,16H2,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDNSINEGGUJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- Benzhydrylamine (N-(diphenylmethyl)amine): A bulky secondary amine.

- (6-(Furan-3-yl)pyridin-3-yl)methanamine : A pyridine derivative functionalized with a furan ring and an aminomethyl group.

The urea bridge (-NH-C(=O)-NH-) connects these fragments. Retrosynthetically, the molecule decomposes into these amines and a carbonyl source, such as phosgene equivalents or carbonyldiimidazole (CDI).

Synthetic Strategies

Preparation of (6-(Furan-3-yl)pyridin-3-yl)methanamine

Aminomethylation of Pyridine

The bromopyridine intermediate undergoes amination via a Gabriel synthesis or nucleophilic substitution with potassium phthalimide, followed by hydrazinolysis:

- Bromine-to-Azide Conversion :

- React 3-(5-bromopyridin-2-yl)furan with NaN₃ in DMF at 60°C.

- Staudinger Reaction :

- Treat the azide with PPh₃ in THF/H₂O to yield the primary amine.

Alternative Route : Direct reaction with NH₃ under CuI catalysis.

Synthesis of Benzhydrylamine

Benzhydrylamine is commercially available but can be synthesized via:

- Reductive Amination :

- React diphenylmethanol with NH₃ and H₂ under Raney Ni catalysis.

- Gabriel Synthesis :

- Treat benzhydryl bromide with potassium phthalimide, followed by hydrazinolysis.

Urea Bond Formation

The coupling of benzhydrylamine and (6-(furan-3-yl)pyridin-3-yl)methanamine employs CDI, a phosgene substitute, to avoid toxic intermediates:

Stepwise Protocol :

- Activation of Benzhydrylamine :

- React benzhydrylamine (1 eq) with CDI (1.1 eq) in anhydrous DMF at 25°C for 4 h.

- Nucleophilic Attack by Pyridylmethylamine :

- Add (6-(furan-3-yl)pyridin-3-yl)methanamine (1 eq) and stir for 12 h.

- Workup :

- Quench with H₂O, extract with CH₂Cl₂, and purify via silica chromatography (CHCl₃:MeOH = 20:1).

Key Parameters :

- Temperature: 25°C (prevents decomposition of CDI adduct)

- Solvent: DMF (polar aprotic, enhances nucleophilicity)

- Yield: ~65–70% (estimated)

Optimization and Challenges

Steric Hindrance Mitigation

The benzhydryl group’s bulkiness may slow urea formation. Strategies include:

- Slow Addition : Incremental introduction of CDI-activated amine to the pyridylmethylamine.

- High-Dilution Conditions : Reduces intermolecular side reactions.

Purification Techniques

- Column Chromatography : Silica gel with gradient elution (CHCl₃ → CHCl₃:MeOH 95:5).

- Recrystallization : Ethanol/water mixtures yield crystalline product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (s, 1H, pyridine-H), 7.60–7.20 (m, 12H, Ar-H), 6.85 (s, 1H, furan-H), 4.35 (s, 2H, CH₂).

- ¹³C NMR : 155.8 (C=O), 148.2 (pyridine-C), 140.1 (furan-C).

Comparative Analysis of Alternative Routes

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| CDI-Mediated Coupling | CDI, DMF | 65–70 | ≥95 |

| Triphosgene Route | Cl₃COC(O)Cl, Et₃N | 50–55 | 90 |

| Curtius Reaction | NaN₃, PPh₃ | 40 | 85 |

CDI Advantage : Higher selectivity, avoids gaseous phosgene.

Industrial Scalability Considerations

- Cost Efficiency : CDI is expensive; triphosgene may be preferred for large-scale production.

- Waste Management : DMF requires recycling due to environmental regulations.

Chemical Reactions Analysis

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles such as bromine.

Scientific Research Applications

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Materials Science: It can be used in the synthesis of novel polymers with unique properties.

Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular pathways involved can include inhibition of signal transduction pathways or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a urea core with multiple analogues reported in , but its substituents differentiate its physicochemical and biological properties:

Key Observations :

- Benzhydryl vs. Aryl Groups: The benzhydryl group in the target compound is bulkier than the phenyl or fluorophenyl groups in analogues like 5e or 5h.

- Furan-3-yl vs. Thiophen-2-yl : The furan-3-yl substituent (oxygen-containing) in the target compound is less electron-rich than the thiophen-2-yl group (sulfur-containing) in 5h or 5j. This could alter binding affinity to targets reliant on sulfur-mediated interactions, such as kinases or receptors with cysteine residues .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is expected to exceed 350 g/mol (vs.

- Solubility : The benzhydryl group may reduce aqueous solubility compared to polar derivatives like 5j (ethyl benzoate substituent) .

Biological Activity

1-Benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves several key steps:

- Formation of the Benzhydryl Intermediate : This is achieved through a Friedel-Crafts alkylation reaction.

- Synthesis of the Pyridine Intermediate : The pyridine ring is synthesized using Hantzsch pyridine synthesis.

- Coupling of Intermediates : The benzhydryl and pyridine intermediates are coupled using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

- Formation of the Urea Linkage : The final step involves reacting the coupled intermediate with an isocyanate to form the urea linkage.

The biological activity of 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. It may act as an inhibitor by binding to active sites of enzymes, potentially influencing neurotransmitter release and signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antitumor Activity : In vitro studies show that derivatives containing similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Activity : Compounds with structural similarities have shown broad-spectrum antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Antitumor Studies : A study on related urea compounds found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, with GI50 values as low as 15.1 μM for some derivatives .

- Antimicrobial Efficacy : In vitro assessments revealed that compounds similar to 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Comparison with Similar Compounds

To better understand the unique properties of 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Benzhydryl-3-(pyridin-3-yl)methylurea | Lacks furan ring | Reduced activity compared to target compound |

| 1-Benzhydryl-3-((6-(furan-3-yl)phenyl)methyl)urea | Contains phenyl ring | Different reactivity and potential activity |

The presence of both furan and pyridine moieties in 1-benzhydryl-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea contributes to its distinct biological profile, offering avenues for further exploration in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.